molecular formula C8H14N2O5S B15211680 L-Cysteinyl-L-glutamic acid CAS No. 87092-47-5

L-Cysteinyl-L-glutamic acid

Cat. No.: B15211680
CAS No.: 87092-47-5
M. Wt: 250.27 g/mol
InChI Key: BUXAPSQPMALTOY-WHFBIAKZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

L-Cysteinyl-L-glutamic acid is synthesized from L-glutamic acid and L-cysteine in the cytoplasm of cells. The reaction is catalyzed by the enzyme glutamate-cysteine ligase and requires adenosine triphosphate (ATP) as an energy source . The reaction conditions typically involve maintaining a physiological pH and temperature to ensure enzyme activity.

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation processes. Yeasts such as Saccharomyces cerevisiae are commonly used due to their ability to produce high yields of the compound. Genetic engineering techniques are employed to enhance the production efficiency by optimizing the expression of key enzymes involved in the biosynthesis pathway .

Chemical Reactions Analysis

Types of Reactions

L-Cysteinyl-L-glutamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Major Products

The major products formed from these reactions include oxidized forms of the compound, such as disulfides, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

L-Cysteinyl-L-glutamic acid has a wide range of applications in scientific research:

Mechanism of Action

L-Cysteinyl-L-glutamic acid exerts its effects primarily through its role in the synthesis of glutathione. Glutathione acts as a major cellular antioxidant, protecting cells from oxidative damage by neutralizing reactive oxygen species. The compound also participates in the detoxification of harmful substances by forming conjugates with electrophilic compounds, facilitating their excretion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Cysteinyl-L-glutamic acid is unique due to its role as an immediate precursor to glutathione, making it a critical component in maintaining cellular redox balance and detoxification processes. Its synthesis and regulation are tightly controlled, highlighting its importance in cellular physiology .

Properties

CAS No.

87092-47-5

Molecular Formula

C8H14N2O5S

Molecular Weight

250.27 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]pentanedioic acid

InChI

InChI=1S/C8H14N2O5S/c9-4(3-16)7(13)10-5(8(14)15)1-2-6(11)12/h4-5,16H,1-3,9H2,(H,10,13)(H,11,12)(H,14,15)/t4-,5-/m0/s1

InChI Key

BUXAPSQPMALTOY-WHFBIAKZSA-N

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)NC(=O)[C@H](CS)N

Canonical SMILES

C(CC(=O)O)C(C(=O)O)NC(=O)C(CS)N

Origin of Product

United States

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